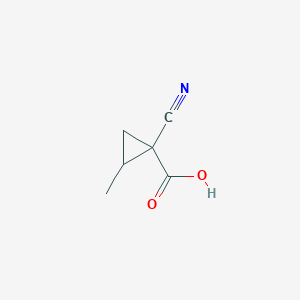
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
Pyrrolidine derivatives, including (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, are integral in medicinal chemistry for developing compounds to treat human diseases. The saturated pyrrolidine scaffold is valued for its ability to explore pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through a phenomenon called "pseudorotation." This versatility makes it a preferred choice for synthesizing novel biologically active compounds with target selectivity, highlighting its importance in the discovery of treatments across a range of conditions (Li Petri et al., 2021).
Influence on Central Nervous System Acting Drugs
Research indicates that heterocycles with nitrogen, such as those found in pyrrolidine derivatives, form a significant class of compounds with potential central nervous system (CNS) activity. Functional groups like those in (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride may serve as lead molecules for synthesizing compounds with CNS activities. This underscores the potential of such derivatives in developing therapies for CNS disorders, which may arise from genetic, environmental, social, and dietetic factors (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXVUJRBNQHDZ-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2[C@H](CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)


![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)


